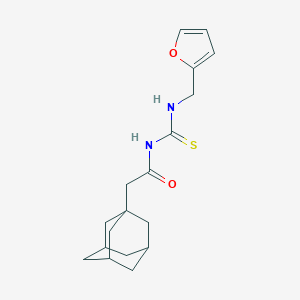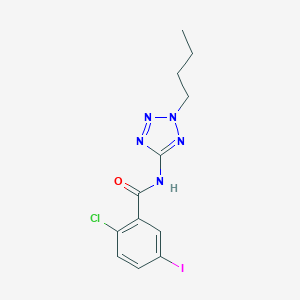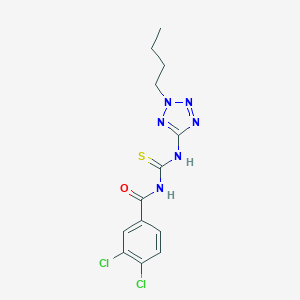
N-(1-adamantylacetyl)-N'-(2-furylmethyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-adamantylacetyl)-N'-(2-furylmethyl)thiourea is a complex organic compound characterized by the presence of an adamantyl group, a furan ring, and a carbamothioyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-adamantylacetyl)-N'-(2-furylmethyl)thiourea typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 1-adamantylamine with furan-2-carbaldehyde to form an imine intermediate. This intermediate is then reacted with thioacetic acid to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-adamantylacetyl)-N'-(2-furylmethyl)thiourea can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbamothioyl group can be reduced to form corresponding amines.
Substitution: The adamantyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions include oxidized furan derivatives, reduced amines, and substituted adamantyl compounds.
Applications De Recherche Scientifique
N-(1-adamantylacetyl)-N'-(2-furylmethyl)thiourea has found applications in various scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mécanisme D'action
The mechanism of action of N-(1-adamantylacetyl)-N'-(2-furylmethyl)thiourea involves its interaction with specific molecular targets. The adamantyl group provides steric hindrance, which can influence the binding affinity to enzymes or receptors. The furan ring and carbamothioyl group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity. The exact pathways and targets may vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1-adamantyl)-N-(pyridin-2-ylmethylcarbamothioyl)acetamide: Similar structure but with a pyridine ring instead of a furan ring.
2-(1-adamantyl)-N-(thiophen-2-ylmethylcarbamothioyl)acetamide: Contains a thiophene ring instead of a furan ring.
Uniqueness
N-(1-adamantylacetyl)-N'-(2-furylmethyl)thiourea is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C18H24N2O2S |
|---|---|
Poids moléculaire |
332.5 g/mol |
Nom IUPAC |
2-(1-adamantyl)-N-(furan-2-ylmethylcarbamothioyl)acetamide |
InChI |
InChI=1S/C18H24N2O2S/c21-16(20-17(23)19-11-15-2-1-3-22-15)10-18-7-12-4-13(8-18)6-14(5-12)9-18/h1-3,12-14H,4-11H2,(H2,19,20,21,23) |
Clé InChI |
ZUYVUBWXXGSUOB-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)CC(=O)NC(=S)NCC4=CC=CO4 |
SMILES canonique |
C1C2CC3CC1CC(C2)(C3)CC(=O)NC(=S)NCC4=CC=CO4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-chlorophenyl)sulfanyl]-N-(5-quinolinyl)acetamide](/img/structure/B251150.png)


![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]furan-2-carboxamide](/img/structure/B251155.png)

![N-[3-chloro-2-(4-morpholinyl)phenyl]-5-nitro-2-furamide](/img/structure/B251157.png)
![N-[3-chloro-2-(1-piperidinyl)phenyl]-5-nitro-2-furamide](/img/structure/B251159.png)
![N-(2-butyl-2H-tetraazol-5-yl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B251161.png)


![2,2-dimethyl-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide](/img/structure/B251168.png)
![2-methyl-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide](/img/structure/B251169.png)

